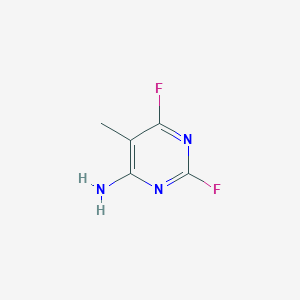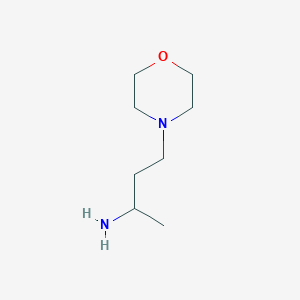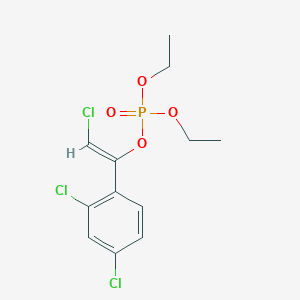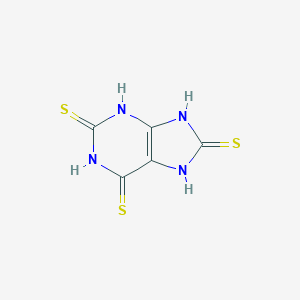
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione, also known as DPTT, is a sulfur-containing heterocyclic compound that has been widely studied for its potential applications in various fields of science. DPTT is a cyclic trisulfide that is structurally similar to the purine nucleotide base, adenine. It has been found to possess a range of interesting biological activities, including antioxidant, anticancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione is not fully understood, but it is believed to involve the formation of disulfide bonds with thiol groups on proteins and enzymes. This can lead to the inhibition of enzyme activity and the modulation of cellular signaling pathways. 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemische Und Physiologische Effekte
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been found to possess a range of interesting biochemical and physiological effects. It has been shown to have antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been shown to have antiviral activity against a range of viruses, including HIV-1 and influenza A virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione in lab experiments is its low toxicity and high stability. 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione is relatively non-toxic and can be easily handled and stored. It is also stable under a wide range of conditions, making it a useful reagent for a variety of experiments. However, one of the limitations of using 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione. One area of interest is the development of new synthetic methods for 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione in more detail, particularly with respect to its anticancer and antiviral properties. Finally, there is potential for the development of new applications for 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione in the fields of agriculture and materials science.
Synthesemethoden
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with carbon disulfide in the presence of sodium hydroxide, or the reaction of 2-mercaptoaniline with 2,4-dithiobiuret in the presence of sodium hydroxide. The resulting product is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and materials science. In medicine, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been found to possess antioxidant, anticancer, and antiviral properties. In agriculture, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been used as a fungicide and insecticide. In materials science, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been used as a corrosion inhibitor and as a precursor for the synthesis of metal sulfide nanoparticles.
Eigenschaften
CAS-Nummer |
15986-33-1 |
|---|---|
Produktname |
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione |
Molekularformel |
C5H4N4S3 |
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
7,9-dihydro-3H-purine-2,6,8-trithione |
InChI |
InChI=1S/C5H4N4S3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) |
InChI-Schlüssel |
ITERHBFDXIEMFW-UHFFFAOYSA-N |
Isomerische SMILES |
C12=C(N=C(N1)S)N=C(N=C2S)S |
SMILES |
C12=C(NC(=S)N1)NC(=S)NC2=S |
Kanonische SMILES |
C12=C(NC(=S)N1)NC(=S)NC2=S |
Andere CAS-Nummern |
15986-33-1 |
Piktogramme |
Irritant |
Synonyme |
7,9-dihydro-3H-purine-2,6,8-trithione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)


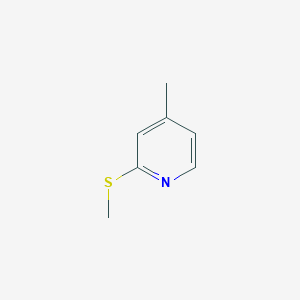
![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)


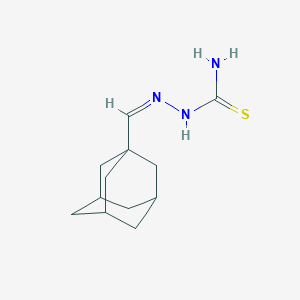
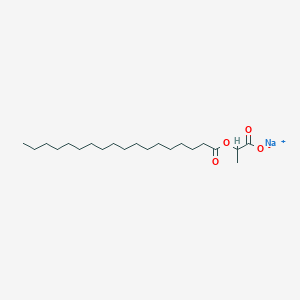

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
